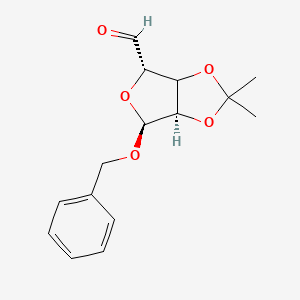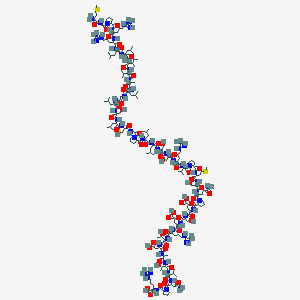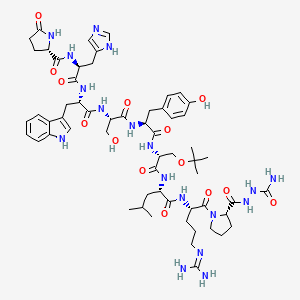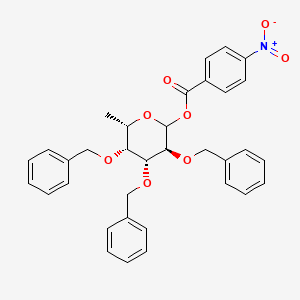
L-Methionine, 2-hydroxy- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionine, 2-hydroxy- (9CI) is a derivative of the essential amino acid methionine It is known for its role in various biological processes, including protein synthesis and metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, 2-hydroxy- (9CI) typically involves the hydroxylation of methionine. One common method is the catalytic hydroxylation of methionine using hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction is carried out under controlled conditions to ensure the selective formation of the hydroxylated product .
Industrial Production Methods
Industrial production of L-Methionine, 2-hydroxy- (9CI) often relies on fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the compound through fermentation. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionine, 2-hydroxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The compound can be reduced to regenerate methionine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Regenerated methionine.
Substitution: Various substituted methionine derivatives.
Applications De Recherche Scientifique
L-Methionine, 2-hydroxy- (9CI) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various methionine derivatives.
Biology: Studied for its role in protein synthesis and metabolism.
Industry: Used as a feed additive in animal nutrition to enhance growth and improve feed efficiency.
Mécanisme D'action
L-Methionine, 2-hydroxy- (9CI) exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a precursor for the synthesis of glutathione, a major cellular antioxidant.
Protein Synthesis: It is involved in the synthesis of proteins by providing methionine residues.
Metabolic Pathways: It participates in various metabolic pathways, including the transsulfuration pathway and the methionine cycle.
Comparaison Avec Des Composés Similaires
Similar Compounds
DL-Methionine: A racemic mixture of D- and L-methionine.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA): A hydroxy analogue of methionine used as a feed additive.
Uniqueness
Unlike DL-Methionine, which is a racemic mixture, L-Methionine, 2-hydroxy- (9CI) is a single enantiomer, providing more consistent biological effects .
Propriétés
Numéro CAS |
103063-66-7 |
|---|---|
Formule moléculaire |
C5H11NO3S |
Poids moléculaire |
165.21074 |
Synonymes |
L-Methionine, 2-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)







